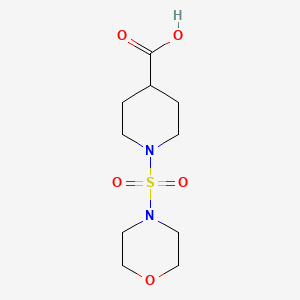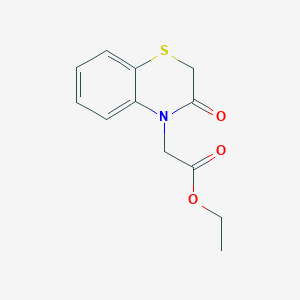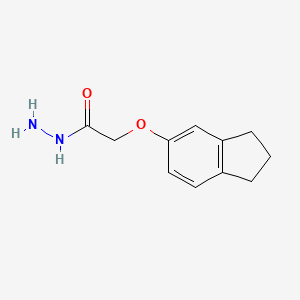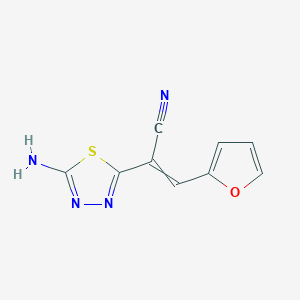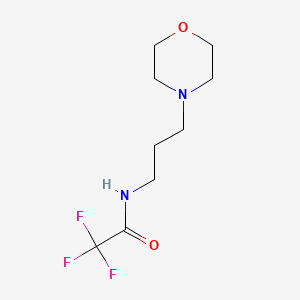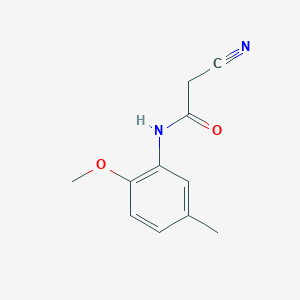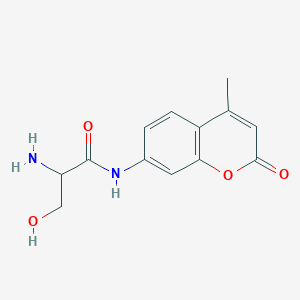
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide” is a chemical compound with the molecular formula C13H14N2O41. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides3. However, the specific synthesis process for “2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide” is not explicitly mentioned in the retrieved sources.Molecular Structure Analysis
The molecular structure of “2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide” can be inferred from its molecular formula, C13H14N2O41. However, the specific structural details such as bond lengths, angles, and conformation are not provided in the retrieved sources.
Chemical Reactions Analysis
The chemical reactions involving “2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide” are not explicitly mentioned in the retrieved sources. However, similar compounds have been synthesized through reactions with organic halides3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide” are not explicitly mentioned in the retrieved sources. However, it is known that the compound has a molecular weight of 262.26 g/mol1.Safety And Hazards
The safety and hazards associated with “2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide” are not provided in the retrieved sources. It is always recommended to handle chemical compounds with appropriate safety measures.
将来の方向性
The future directions for research on “2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide” could include detailed studies on its synthesis, structural analysis, chemical reactions, mechanism of action, and safety profile. Additionally, given the biological activities exhibited by similar compounds3, it would be interesting to explore the potential biological activities of this compound.
Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For a more detailed analysis, it is recommended to consult a specialist or conduct further research.
特性
IUPAC Name |
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16/h2-5,10,16H,6,14H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFWDHVUVKEUMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

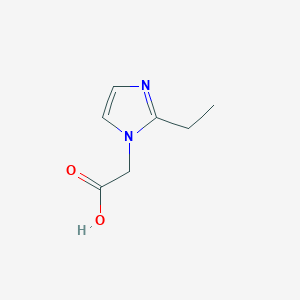
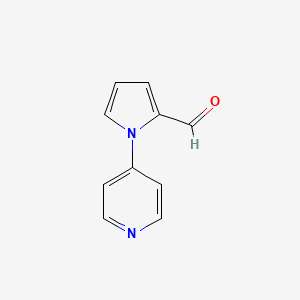
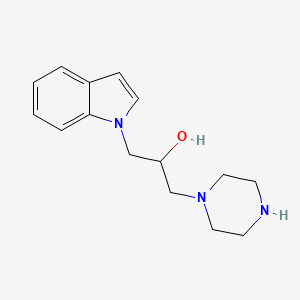
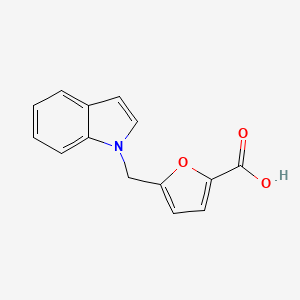
![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)
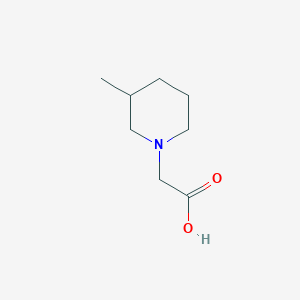
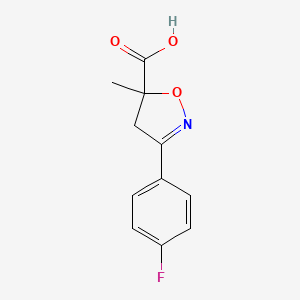
![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)
